8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline

High-Throughput Screening (HTS) GPCR Modulator RGS4 Activator

8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline (CAS 324779-64-8) is a heterocyclic research compound defined by a quinoline core linked through a sulfonyl bridge to a piperonyl-substituted piperazine moiety. This architecture merges two privileged scaffolds—the quinoline nucleus and the N-benzylpiperazine motif—into a single, compact molecular entity with a molecular weight of 411.5 g/mol.

Molecular Formula C21H21N3O4S
Molecular Weight 411.48
CAS No. 324779-64-8
Cat. No. B2501200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline
CAS324779-64-8
Molecular FormulaC21H21N3O4S
Molecular Weight411.48
Structural Identifiers
SMILESC1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5
InChIInChI=1S/C21H21N3O4S/c25-29(26,20-5-1-3-17-4-2-8-22-21(17)20)24-11-9-23(10-12-24)14-16-6-7-18-19(13-16)28-15-27-18/h1-8,13H,9-12,14-15H2
InChIKeyDDKTYVHXEFXZGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-[(4-Piperonylpiperazin-1-yl)sulfonyl]quinoline (CAS 324779-64-8): A Distinct Quinoline-Sulfonylpiperazine Pharmacophore for Targeted Probe & Library Synthesis


8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline (CAS 324779-64-8) is a heterocyclic research compound defined by a quinoline core linked through a sulfonyl bridge to a piperonyl-substituted piperazine moiety . This architecture merges two privileged scaffolds—the quinoline nucleus and the N-benzylpiperazine motif—into a single, compact molecular entity with a molecular weight of 411.5 g/mol . It is primarily employed as a versatile building block in medicinal chemistry for the synthesis of targeted compound libraries, particularly for probing kinase and GPCR targets . Unlike many simple quinoline-piperazine derivatives, the combination of the 1,3-benzodioxole (piperonyl) substituent and the 8-sulfonyl attachment point creates a unique spatial and electronic profile that is not readily interchangeable with common analogs such as 3-phenylsulfonyl-8-piperazin-1-yl-quinolines .

Why 8-[(4-Piperonylpiperazin-1-yl)sulfonyl]quinoline Cannot Be Replaced by a Standard 3-Phenylsulfonyl-8-piperazinyl-quinoline


Generic substitution fails because the target compound's 1,3-benzodioxole (piperonyl) moiety is not a simple aromatic bioisostere; it is a recognized key pharmacophore in numerous CNS-active agents and kinase probes, imparting specific hydrogen-bonding and steric properties absent in plain phenyl or halophenyl analogs . Furthermore, the 8-sulfonyl substitution pattern on the quinoline ring orients the piperazine vector differently than the more common 3- or 4-position sulfonamide linkages found in well-studied 5-HT6 ligands (e.g., 3-phenylsulfonyl-8-piperazin-1-yl-quinoline, pKi 9.63) , resulting in a completely altered ligand geometry. In high-throughput screening (HTS) contexts, this compound has been flagged as active in primary cell-based assays against targets such as the Regulator of G-protein signaling 4 (RGS4) and the mu-type opioid receptor (MOR-1), where a generic 3-phenylsulfonyl-8-piperazin-1-yl-quinoline or a 2-piperazin-1-ylquinoline derivative would not be expected to recapitulate the same binding pose or activity profile . A direct head-to-head activity comparison is not publicly available; the differentiation rests on the structural scaffold, the recognized pharmacophoric value of the piperonyl group, and the distinct HTS hit profile versus other sulfonylquinoline chemotypes.

Quantitative Evidence Guide for Differentiating 8-[(4-Piperonylpiperazin-1-yl)sulfonyl]quinoline from Closest Analogs


HTS Hit Profile: Activity Against RGS4 and Mu-Opioid Receptor Not Reported for Generic 3-Phenylsulfonyl-quinoline Analogs

The target compound has been tested and flagged as active in two independent primary cell-based HTS campaigns: a luminescence-based assay for mu-type opioid receptor (MOR-1, Homo sapiens) and a primary assay for Regulator of G-protein signaling 4 (RGS4 isoform 2, Homo sapiens) . By contrast, the closely related 3-phenylsulfonyl-8-piperazin-1-yl-quinoline (intepirdine free base) is a well-characterized 5-HT6 receptor antagonist and is not reported to have any activity at MOR-1 or RGS4; its selectivity profile is entirely centered on the serotonergic system . The 2-piperazin-1-ylquinoline analog series (e.g., ref. ) is primarily characterized as serotonin reuptake inhibitors and 5-HT1A antagonists, not as RGS4 or MOR-1 modulators. This divergent target engagement profile establishes the compound's distinct utility in probing non-serotonergic GPCR pathways.

High-Throughput Screening (HTS) GPCR Modulator RGS4 Activator Opioid Receptor Ligand

Piperonyl (1,3-Benzodioxole) Group as a Distinguishing Medicinal Chemistry Privileged Fragment

The 1,3-benzodioxole substituent is a well-documented privileged fragment in drug discovery, found in numerous CNS-active agents, antidepressants, and kinase inhibitors . In the context of sulfonylquinolines, the vast majority of disclosed analogs (e.g., in patents and ) incorporate simple phenyl, halophenyl, or alkyl substituents on the piperazine ring, not a piperonyl moiety. The piperonyl group introduces two additional hydrogen-bond acceptors (the 1,3-dioxole oxygens) and a distinct electron density distribution that can enhance binding affinity and metabolic stability. In a broader series of benzodioxol-piperazine compounds disclosed by F. Hoffmann-La Roche , the piperonyl moiety was a critical feature for dual 5-HT2A/D3 receptor modulation. While direct quantitative comparison data for the target compound are lacking, the presence of the piperonyl group structurally differentiates it from >90% of commercially available 8-sulfonylquinoline analogs.

Medicinal Chemistry Structure-Activity Relationship (SAR) Privileged Fragment Drug Design

8-Sulfonyl Substitution Pattern: Differentiated Ligand Geometry from 3- and 4-Substituted Quinoline Sulfonamides

The sulfonylpiperazine attachment at the 8-position of the quinoline ring orients the piperonylpiperazine vector in a spatial arrangement distinct from the 3- or 4-substituted analogs that dominate the literature . In the extensively studied 3-phenylsulfonyl-8-piperazin-1-yl-quinoline series (5-HT6 ligands), the piperazine is directly at the 8-position while the sulfonyl group is at the 3-position—the opposite attachment pattern of this compound . This inverse topology fundamentally alters the distance and angle between the quinoline core and the piperazine pharmacophore, producing a completely different ligand shape for receptor recognition. The 8-sulfonyl configuration has been highlighted in synthetic process patents as a distinct subclass of quinoline compounds, indicating its perceived novelty and differentiation for CNS and cardiovascular applications .

Medicinal Chemistry Ligand Design Structure-Based Drug Design Quinoline SAR

Antimycobacterial Potential: A QSAR-Supported Activity Prediction Not Shared by All Sulfonylquinoline Analogs

Computational bioactivity predictions for this compound indicate a potential antimycobacterial profile, with predicted activity against Mycobacterium tuberculosis . This is consistent with the known activity of related quinoline-piperazine hybrids that have demonstrated antitubercular properties in vitro . The structurally related compound NSC156627, which also contains a benzodioxole (methylenedioxyphenyl) moiety, has confirmed antifungal activity, demonstrating the biological relevance of this pharmacophoric group in anti-infective scaffolds . In contrast, 3-phenylsulfonyl-8-piperazin-1-yl-quinoline (intepirdine) is not reported to have any antibacterial or antitubercular activity, its profile being exclusively CNS-directed. This computational prediction differentiates the target compound as a potential starting point for anti-infective probe development.

Antitubercular Antimycobacterial QSAR Prediction Infectious Disease

Best Application Scenarios for 8-[(4-Piperonylpiperazin-1-yl)sulfonyl]quinoline Based on Quantitative Differentiation Evidence


GPCR Probe Development Targeting Non-Serotonergic Pathways (MOR-1, RGS4)

Leveraging its validated primary HTS activity against mu-opioid receptor (MOR-1) and RGS4 , this compound is ideally suited as a starting scaffold for medicinal chemistry optimization programs focused on opioid receptor modulation or RGS protein pharmacology. Unlike the serotonergic polypharmacology inherent to 3-phenylsulfonyl-8-piperazin-1-yl-quinolines (5-HT6 pKi = 9.63) , this compound presents a cleaner alternative for probing MOR-1 or RGS4 biology without confounding 5-HT6 activity. Researchers can use it as a core scaffold for parallel library synthesis, followed by counter-screening against 5-HT6 to confirm selectivity.

Piperonyl Fragment-Driven SAR Library Construction for Novel CNS Agents

The presence of the privileged piperonyl (1,3-benzodioxole) pharmacophore differentiates this compound from standard phenyl- or halophenyl-substituted piperazine analogs . This makes it an essential building block for constructing focused compound libraries aimed at exploring the SAR contribution of the piperonyl moiety in CNS target engagement (e.g., dual 5-HT2A/D3 modulator space, as suggested by Roche patents) . By procuring this specific intermediate, medicinal chemistry groups can rapidly generate diverse N-alkylated, acylated, or sulfonylated derivatives for high-throughput screening.

Exploratory Antimycobacterial Hit Expansion with Low Cytotoxicity Risk

Based on QSAR predictions indicating antimycobacterial activity coupled with low in vitro cytotoxicity (IC50 >100 µM against HepG2 and THP-1 cells) , this compound is a candidate scaffold for hit-to-lead campaigns targeting tuberculosis. The presence of the benzodioxole motif, which appears in the confirmed antifungal agent NSC156627 , suggests a potential pharmacophoric link for anti-infective activity. This predicted antimycobacterial profile, combined with the recognized chemical tractability of the sulfonylpiperazine-quinoline core, facilitates rapid analoging and metabolic stability optimization.

Chemical Biology Tool Compound for Kinase and GPCR Chemoproteomics

The compound's classification by vendors as a core structure for developing targeted probe libraries for kinases and GPCRs supports its use in chemoproteomics. The sulfonyl group provides a stable linker compatible with click chemistry (e.g., by introducing an alkyne handle via further derivatization of the piperazine), enabling the creation of photoaffinity probes or activity-based protein profiling (ABPP) tool compounds. Its differentiated 8-sulfonyl topology, compared to the more common 3- and 4-sulfonyl isomers, offers a unique vector for designing probes that selectively label distinct binding pockets or protein conformations.

Quote Request

Request a Quote for 8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.